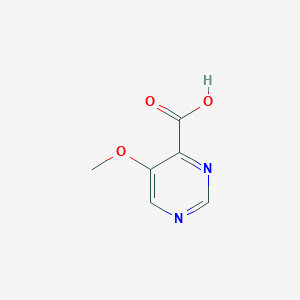

5-Methoxypyrimidine-4-carboxylic acid

描述

5-Methoxypyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a methoxy (-OCH₃) substituent at position 5 and a carboxylic acid (-COOH) group at position 4. Pyrimidine-based compounds are critical in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets. The methoxy group enhances electron density on the aromatic ring, influencing reactivity, solubility, and binding affinity. This compound is of interest in drug discovery, particularly in designing enzyme inhibitors or receptor modulators .

属性

IUPAC Name |

5-methoxypyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-4-2-7-3-8-5(4)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTANBKOPBFRKFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Pyrimidines

are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are involved in a wide range of biological activities and are a key part of many major biochemical processes. For example, pyrimidines make up a significant portion of DNA and RNA molecules and are involved in protein synthesis.

Carboxylic acids

are organic compounds that contain a carboxyl group (C(=O)OH). The general formula of a carboxylic acid is R-COOH, with COOH being the carboxyl group. Carboxylic acids occur widely in nature, often combined with alcohols or other functional groups, as in fats, oils, and waxes. They are components of many foods, medicines, and household products.

The mechanism of action of a compound generally involves the compound interacting with a biological target, such as a protein or enzyme, and modulating that target’s function. The specifics of this interaction and the resulting changes in cellular function constitute the mode of action.

The biochemical pathways affected by a compound are the series of chemical reactions occurring within a cell that the compound influences. These pathways are crucial for maintaining cellular function and homeostasis.

Pharmacokinetics

refers to how the body affects a specific drug after administration. It involves the processes of absorption, distribution, metabolism, and excretion (ADME). These processes determine the drug’s bioavailability, which is the proportion of the drug that enters the circulation and is able to have an active effect.

The result of action of a compound is the ultimate effect that the compound has on cellular function or physiology. This can involve a wide range of effects, depending on the specific compound and its mechanism of action.

The action environment refers to the conditions under which the compound is acting. This can include factors such as pH, temperature, presence of other molecules, and more. These factors can influence the compound’s action, efficacy, and stability.

生物活性

5-Methoxypyrimidine-4-carboxylic acid is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at position 5 and a carboxylic acid group at position 4 of the pyrimidine ring. The molecular formula is , and it exhibits properties that make it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biological pathways. For instance, it has been shown to inhibit enzymes such as thymidylate synthase, which plays a crucial role in DNA synthesis, thereby exhibiting potential anticancer properties .

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer activity. In vitro studies have evaluated its effects on various cancer cell lines, revealing varying degrees of cytotoxicity depending on structural modifications. The following table summarizes the findings from studies assessing the viability of cancer cells treated with different derivatives of the compound:

| Compound Modification | Viability (%) | Reference |

|---|---|---|

| Parent Compound | 78–86 | |

| 4-Chlorophenyl Substitution | 64 | |

| 4-Dimethylamino Phenyl Substitution | 54 |

These results indicate that structural modifications can enhance the anticancer efficacy while maintaining selective toxicity towards cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The compound's mechanism involves targeting specific enzymes within bacterial metabolic pathways, thus disrupting their function .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Lung Cancer : A study focused on the inhibition of RBP2, an enzyme linked to lung cancer metastasis, demonstrated that derivatives of this compound could significantly reduce tumor growth and spread in xenograft models .

- Antibacterial Testing : In another study, compounds derived from this compound were tested against a panel of bacterial pathogens using disk diffusion assays. The results indicated substantial antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Future Directions

The ongoing research into this compound suggests promising avenues for therapeutic applications. Future studies should focus on:

- Mechanistic Studies : Further elucidation of its mechanisms of action at the molecular level.

- Clinical Trials : Transitioning from preclinical studies to clinical trials to evaluate safety and efficacy in humans.

- Structural Modifications : Exploring additional structural modifications to enhance potency and selectivity against specific targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

4-Pyrimidinecarboxylic Acid (Unsubstituted)

- Key Differences : The absence of electron-donating groups like methoxy results in higher acidity of the -COOH group due to reduced resonance stabilization. Reactivity in nucleophilic reactions is enhanced compared to methoxy-substituted analogs .

5-Hydroxy-4-pyrimidinecarboxylic Acid

- Structure : Hydroxy (-OH) group at position 5.

- Key Differences : The -OH group forms intramolecular hydrogen bonds with the carboxylate anion, stabilizing the deprotonated form and reducing acidity (pKa ~1.5–2 units higher than unsubstituted 4-pyrimidinecarboxylic acid). This intramolecular stabilization is absent in the methoxy analog, making 5-methoxy derivatives more lipophilic and less reactive in polar solvents .

5-Chloro-4-pyrimidinecarboxylic Acid Derivatives

Electronic and Steric Effects

2-(Dimethylamino)-5-methoxypyrimidine-4-carboxylic Acid

- Structure: Dimethylamino (-N(CH₃)₂) at position 2 and methoxy at position 5.

- Steric hindrance from the -N(CH₃)₂ group may reduce solubility in aqueous media compared to the less bulky methoxy analog .

4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic Acid

- Structure : Methoxymethyl (-CH₂OCH₃) at position 2 and isopropyl at position 4.

- Key Differences: The bulky isopropyl group introduces significant steric hindrance, limiting interactions with flat binding pockets.

5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid

- Structure : Cyclopropyl and hydroxy substituents.

- Key Differences: The cyclopropyl group enhances metabolic stability by resisting oxidative degradation. Hydroxy groups facilitate hydrogen bonding in active sites, a feature less pronounced in methoxy analogs, which rely on hydrophobic interactions .

4-{[(3-Chloro-4-methoxyphenyl)methyl]amino}-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxylic Acid

Data Tables

Table 1: Substituent Effects on Key Properties

| Compound | Substituent (Position) | Electron Effect | Acidity (Relative) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| 4-Pyrimidinecarboxylic acid | None | Neutral | High | Moderate |

| 5-Methoxypyrimidine-4-carboxylic acid | -OCH₃ (5) | Electron-donating | Moderate | Low |

| 5-Hydroxy-4-pyrimidinecarboxylic acid | -OH (5) | Electron-donating | Low | High |

| 5-Chloro-4-pyrimidinecarboxylic acid | -Cl (5) | Electron-withdrawing | High | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。